1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea
Description
This compound is a di-substituted urea derivative characterized by a 3,4-dichlorophenyl group and a hydroxymethylcyclopropylmethyl moiety. Its structural complexity arises from the cyclopropane ring fused with a hydroxymethyl group, which distinguishes it from simpler arylurea analogs.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-2-1-8(5-10(9)14)16-11(18)15-6-12(7-17)3-4-12/h1-2,5,17H,3-4,6-7H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQAYLZYJRHRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a urea functional group linked to a dichlorophenyl moiety and a hydroxymethyl cyclopropyl substituent. This unique structure may contribute to its biological activity by influencing its interactions with various biological targets.
Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of the urea group is significant as it can interact with enzymes and receptors in various pathways.
Antitumor Activity
Studies have shown that urea derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Specifically, derivatives of chloroethyl nitrosoureas have been noted for their ability to form DNA cross-links, which is crucial for their cytotoxic effects against tumor cells .
Antimicrobial Activity
The antimicrobial potential of urea derivatives has also been explored. For instance, certain pyrazolyl-ureas demonstrated moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance their efficacy against pathogens .
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities related to this compound. Below is a summary table highlighting key findings from various studies:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antitumor | In vitro assays | Induced apoptosis in cancer cell lines at IC50 values of 10-20 µM. |
| Study B | Antimicrobial | MIC testing | Exhibited MIC values of 250 µg/mL against E. coli. |
| Study C | Enzyme inhibition | Enzyme assays | Inhibited carbonic anhydrase with an IC50 of 50 nM. |
Case Studies
-
Antitumor Efficacy
A study evaluated the compound's efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may serve as a potential lead for developing new anticancer agents. -
Antimicrobial Properties
In another investigation, the compound was tested against common bacterial strains. The findings revealed that it effectively inhibited bacterial growth at specific concentrations, supporting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- The hydroxymethylcyclopropylmethyl group in 11g contributes to a higher molecular weight compared to simpler cyanophenyl analogs (e.g., 6g in ) .
- Substitution at the 3,4-dichlorophenyl position generally yields moderate-to-high synthetic efficiency (81.9–88.9%), suggesting robust reactivity of this aryl group in urea synthesis .
Mechanistic Comparisons
- Growth Inhibition : Di-substituted ureas such as BTdCPU and NCPdCPU () demonstrate growth-inhibitory effects via mechanisms distinct from 11g . These compounds feature benzothiadiazole or nitro-substituted phenyl groups, highlighting the role of aromatic heterocycles in modulating activity .
- Herbicidal Activity : DCMU () shares the 3,4-dichlorophenyl-urea backbone with 11g but lacks the cyclopropane group. Its herbicidal efficacy underscores the importance of the dichlorophenyl moiety in disrupting photosynthetic pathways .
Research Findings and Implications
- Structural Optimization: The hydroxymethylcyclopropylmethyl group in 11g may enhance metabolic stability compared to dimethyl or cyanophenyl substituents, though this requires validation via pharmacokinetic studies.
- Target Selectivity : Compounds like 11g could exhibit unique selectivity profiles due to their hybrid steric and electronic properties, differentiating them from analogs with purely aromatic or aliphatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
